(2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide
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Overview
Description
The compound (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide is a complex organic molecule characterized by its unique structural components, including a chlorophenyl group, an ethoxyethyl group, and a benzothiazolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Prop-2-enamide Moiety: This involves the reaction of the benzothiazole intermediate with an appropriate acrylamide derivative under basic conditions.
Final Coupling Reaction: The final step involves coupling the chlorophenyl group with the benzothiazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation, nitration, and sulfonation reactions using reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium Chloride (CET)
- Domiphen Bromide (DOM)
Comparison
Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide exhibits unique structural features that may confer distinct biological activities. Its benzothiazole ring and fluoro group, for instance, could enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2S/c1-2-26-12-11-24-17-9-8-15(22)13-18(17)27-20(24)23-19(25)10-7-14-5-3-4-6-16(14)21/h3-10,13H,2,11-12H2,1H3/b10-7+,23-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOABMXTXPGJQJ-SFNUGDFMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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